PF-04620110 - 1109276-89-2

PF-04620110

Catalog Number: EVT-278954
CAS Number: 1109276-89-2
Molecular Formula: C21H24N4O4
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-04620110 is a potent, selective, and orally bioavailable small molecule inhibitor of diacylglycerol acyltransferase-1 (DGAT1). [] Developed by Pfizer, it has been investigated as a potential therapeutic target for the treatment of obesity and type 2 diabetes. []

PF-06424439

    Compound Description: PF-06424439 is a selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2). It is often used in conjunction with PF-04620110, a DGAT1 inhibitor, to study the effects of inhibiting both DGAT enzymes on lipid metabolism and intestinal function. []

AZD-7687

    Compound Description: AZD-7687 is another diacylglycerol acyltransferase 1 (DGAT1) inhibitor that has entered clinical research for its potential therapeutic benefits in metabolic diseases. []

    Relevance: Structurally similar to PF-04620110, AZD-7687 shares the same target enzyme, DGAT1. Both compounds are valuable tools for investigating DGAT1's role in metabolic pathways and hold promise as potential treatments for metabolic disorders. []

Aphadilactone C

    Compound Description: Aphadilactone C is a natural product known to have some inhibitory activity against DGAT1. Researchers explored whether the lactone group in Aphadilactone C could function similarly to the carboxylic group in PF-04620110 and AZD-7687 in terms of DGAT1 inhibition. []

    Relevance: While Aphadilactone C also exhibits DGAT1 inhibitory activity, it does not seem to share the same mechanism of action as PF-04620110 and AZD-7687. Despite structural similarities, especially the presence of a lactone group potentially mimicking the carboxylic acid in the other two compounds, the lack of activity in derivatives of Aphadilactone C suggests a distinct binding mode or mechanism. []

Sitagliptin

    Compound Description: Sitagliptin is a dipeptidyl peptidase-IV (DPP-IV) inhibitor used to treat type 2 diabetes. It works by increasing the levels of incretin hormones, which help regulate blood sugar levels. []

    Relevance: Although structurally unrelated to PF-04620110, researchers investigated the combined effects of sitagliptin and PF-04620110 on gut peptide secretion. The study aimed to understand the interaction between DGAT1 inhibition and incretin-based therapies for diabetes. []

Orlistat

    Compound Description: Orlistat is a pancreatic lipase inhibitor used to treat obesity. It works by blocking the absorption of dietary fats. []

    Relevance: Although structurally unrelated to PF-04620110, Orlistat was used in combination with PF-04620110 to investigate their combined impact on the incretin response and lipid absorption. The findings provided insights into the interplay between DGAT1 inhibition and pancreatic lipase activity in regulating lipid metabolism. []

Fatostatin (FS)

    Compound Description: Fatostatin is an antitumor agent that inhibits the activation of sterol regulatory element-binding protein 1 (SREBP1). SREBP1 plays a crucial role in regulating de novo lipogenesis. []

    Relevance: While structurally unrelated to PF-04620110, the research explored the combined effect of fatostatin with DGAT inhibitors, including PF-04620110, on breast cancer cells. The study aimed to understand how disrupting lipid metabolism at different stages, through both SREBP1 inhibition and DGAT inhibition, could impact cancer cell survival. []

SC-26196

    Compound Description: SC-26196 is a selective inhibitor of delta6-desaturase, an enzyme involved in the biosynthesis of polyunsaturated fatty acids (PUFAs). []

    Relevance: Though structurally unrelated to PF-04620110, SC-26196 was used alongside PF-04620110 to investigate the role of PUFA synthesis in cellular responses to fatostatin treatment. The combined use of these inhibitors helped elucidate the complex interplay between lipid metabolism pathways and their effects on cell survival. []

CAY10566

    Compound Description: CAY10566 is an inhibitor of stearoyl-CoA desaturase-1 (SCD1), an enzyme that plays a key role in the biosynthesis of monounsaturated fatty acids. []

    Relevance: Although structurally dissimilar to PF-04620110, CAY10566 was used in conjunction with PF-04620110 to understand the interplay between desaturase activity, DGAT activity, and cellular responses to fatostatin. The combined use of these inhibitors helped unravel the complex relationship between fatty acid metabolism and cell survival. []

Overview

2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid is a complex organic compound with significant pharmaceutical potential. This compound is characterized by its unique structural features, including a cyclohexyl group and a pyrimidine derivative, which contribute to its biological activity.

Source

The compound has been referenced in various patents and scientific literature, indicating its relevance in medicinal chemistry and potential therapeutic applications. Notably, it has been studied for its role as an inhibitor of diacylglycerol O-acyltransferase type 1, which is implicated in metabolic disorders such as obesity and diabetes mellitus .

Classification

This compound falls under the classification of pharmaceutical agents, specifically as a diacylglycerol O-acyltransferase inhibitor. It is also categorized within the broader class of pyrimidine derivatives due to its structural components.

Synthesis Analysis

Methods

The synthesis of 2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid involves several steps that utilize established organic synthesis techniques. The primary method includes the coupling of various precursors through condensation reactions and functional group modifications.

Technical Details

  1. Starting Materials: The synthesis typically begins with 4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin derivatives.
  2. Reagents: Common reagents include coupling agents and solvents that facilitate the reaction conditions.
  3. Reaction Conditions: The reactions are often conducted under controlled temperatures and atmospheres to optimize yield and purity.

Detailed retrosynthetic analysis can be performed using tools like CAS SciFinder to identify potential synthetic routes based on existing literature .

Molecular Structure Analysis

Structure

The molecular structure of 2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid can be represented as follows:

C22H26N4O4\text{C}_{22}\text{H}_{26}\text{N}_{4}\text{O}_{4}

This structure features multiple functional groups that contribute to its biological activity.

Data

The compound's molecular formula indicates the presence of four nitrogen atoms and four oxygen atoms, suggesting potential sites for interaction with biological targets.

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions typical for organic molecules with amine and carboxylic acid functionalities. Key reactions include:

  1. Acylation: The introduction of acyl groups to enhance solubility or modify activity.
  2. Hydrogenation: Reduction reactions that can alter double bonds within the cyclohexyl moiety.

Technical Details

Specific reaction conditions such as temperature, pH, and solvent choice significantly influence the outcome of these reactions. Detailed methodologies can be found in literature focused on organic synthesis techniques.

Mechanism of Action

Process

The mechanism of action for 2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid primarily involves inhibition of diacylglycerol O-acyltransferase type 1. This enzyme plays a critical role in lipid metabolism by catalyzing the conversion of diacylglycerol into triglycerides.

Data

Inhibition of this enzyme leads to decreased triglyceride levels and has implications for treating metabolic disorders such as obesity and diabetes mellitus . The specific binding interactions at the active site of the enzyme are crucial for understanding the efficacy of this compound.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits properties typical of organic acids:

  • Melting Point: Specific data on melting points may vary based on purity but typically falls within a defined range for similar compounds.
  • Solubility: Solubility in polar solvents is expected due to the presence of carboxylic acid and amine groups.

Chemical Properties

Chemical properties include reactivity towards nucleophiles and electrophiles due to functional groups present in its structure. These properties are essential for predicting behavior in biological systems and during synthetic processes.

Applications

Scientific Uses

The primary application of 2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid lies in its potential as a therapeutic agent targeting metabolic disorders. Research continues into its efficacy as a diacylglycerol O-acyltransferase type 1 inhibitor, with ongoing studies aimed at understanding its pharmacokinetics and pharmacodynamics .

Properties

CAS Number

1109276-89-2

Product Name

2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid

IUPAC Name

2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C21H24N4O4/c22-19-18-20(24-12-23-19)29-10-9-25(21(18)28)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-17(26)27/h5-8,12-14H,1-4,9-11H2,(H,26,27)(H2,22,23,24)

InChI Key

GEVVQZHMFVFGLN-UHFFFAOYSA-N

SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)N3CCOC4=NC=NC(=C4C3=O)N

Solubility

Soluble in DMSO

Synonyms

PF-04620110; PF 04620110; PF04620110. PF-4620110; PF 4620110; PF4620110.

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)N3CCOC4=NC=NC(=C4C3=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.